N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide, with the CAS number 899999-02-1, is a synthetic compound that belongs to the class of acetamides. Its molecular formula is and it has a molecular weight of approximately 331.3663 g/mol. This compound features a unique structure that includes a furan ring and a methoxyphenyl group, which may impart specific biological activities and properties.
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide can be classified as:
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions.
The molecular structure of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide can be represented as follows:
COc1cccc(c1)NC(=O)C(=O)NCC(c1ccco1)N(C)C
The compound exhibits specific stereochemistry due to the presence of chiral centers in its structure, influencing its biological activity.
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions:
Physical constants such as melting point, boiling point, and specific heat capacity have not been extensively characterized in available literature but are essential for practical applications.
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is primarily used for scientific research purposes. Potential applications include:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3